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Compound of Interest

Compound Name: AM-2099

Cat. No.: B15586077

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Navl.7, a key
target in pain signaling pathways. This document provides a comprehensive overview of its
chemical structure, properties, and pharmacological profile, intended for researchers and
professionals in the field of drug development.

Chemical Structure and Properties

AM-2099 is a complex heterocyclic molecule containing a sulfonamide group. Its systematic
IUPAC name is N-(1,3-thiazol-2-yl)-8-[4-methoxy-2-(trifluoromethyl)phenyllimidazo[1,2-
a]pyrazine-6-sulfonamide.

Table 1: Chemical Properties of AM-2099
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Property Value

N-(1,3-thiazol-2-yl)-8-[4-methoxy-2-

IUPAC Name (trifluoromethyl)phenyllimidazo[1,2-a]pyrazine-6-
sulfonamide

CAS Number 1443373-17-8

Molecular Formula C19H13F3N40sS2

Molecular Weight 466.46 g/mol

COC1=CC(C(F)
SMILES (F)F)=CC=C1C2=NC=NC3=CC(S(=0)
(NC4=NC=CS4)=0)=CC=C32

Pharmacological Profile

AM-2099 is a highly selective antagonist of the Nav1.7 sodium channel, with significantly lower
activity against other Nav channel subtypes. This selectivity is crucial for minimizing off-target
effects and enhancing the therapeutic window.

Table 2: Pharmacological Properties of AM-2099

Parameter Value Species
ICso (Navl.7) 0.16 uM Human
o >100-fold vs. Nav1.3, Navl.4,
Selectivity -
Navl.5, Nav1l.8
hERG Affinity >30 uM Human

Table 3: Pharmacokinetic Properties of AM-2099
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. Volume of .
Species Clearance . Half-life (t1/2)
Distribution (Vdss)
Rat Low Moderate Moderate
Dog Very Low Low 18 hours

Mechanism of Action and Signaling Pathway

Voltage-gated sodium channels are essential for the initiation and propagation of action
potentials in excitable cells, including nociceptive neurons. Navl.7 is preferentially expressed
in these peripheral sensory neurons and plays a critical role in pain perception. By selectively
inhibiting Nav1.7, AM-2099 effectively dampens the transmission of pain signals from the
periphery to the central nervous system.

The inhibition of Nav1.7 by AM-2099 is state-dependent, meaning it preferentially binds to and
stabilizes the inactivated state of the channel. This prevents the channel from returning to the
resting state, thereby reducing the number of available channels that can open in response to a
depolarizing stimulus. This leads to a reduction in the excitability of nociceptive neurons and a
decrease in the perception of pain. Furthermore, loss-of-function mutations in the SCN9A gene,
which encodes Navl.7, are associated with congenital insensitivity to pain, highlighting the
critical role of this channel in nociception. Interestingly, the absence of Nav1.7 has been shown
to result in an upregulation of endogenous opioid signaling, which may contribute to the
analgesic phenotype[1][2].
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Role of Navl1.7 in Pain Signaling Pathway
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Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of AM-2099.

Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
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The inhibitory activity of AM-2099 on Nav1.7 channels is quantified using the whole-cell
voltage-clamp technique.

Methodology:

e Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Navl1.7
channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%
fetal bovine serum and appropriate antibiotics.

o Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
e Recording Solutions:

o External Solution (in mM): 140 NacCl, 5 KCI, 2 CaClz, 1 MgClz, 10 HEPES, 10 Glucose (pH
7.4 with NaOH).

o Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
» Electrophysiological Recording:
o Whole-cell currents are recorded using an patch-clamp amplifier.

o Navl.7 currents are elicited by a depolarization step to 0 mV from a holding potential of
-120 mV.

o The inhibitory effect of AM-2099 is determined by perfusing the cells with increasing
concentrations of the compound and measuring the reduction in the peak inward sodium
current.

o The ICso value is calculated by fitting the concentration-response data to a Hill equation.
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Workflow for Assessing Nav1.7 Inhibition
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Caption: Experimental workflow for determining the inhibitory activity of AM-2099 on Nav1.7
channels.

In Vivo Histamine-Induced Scratching Model

The in vivo efficacy of AM-2099 can be assessed in a mouse model of histamine-induced
scratching, which is a surrogate for itch, a sensation often mediated by Nav1l.7.

Methodology:

e Animals: Male C57BL/6 mice are used.

e Drug Administration: AM-2099 is administered orally at various doses.

 Induction of Itch: Histamine is injected intradermally into the rostral back of the mice.

o Behavioral Observation: The number of scratching bouts is counted for a defined period
following histamine injection.

o Data Analysis: The reduction in scratching behavior in AM-2099-treated animals is compared
to a vehicle-treated control group.

This technical guide provides a summary of the key chemical and pharmacological features of
AM-2099. The data presented herein underscore its potential as a selective Nav1.7 inhibitor for
the development of novel analgesic therapies. Further preclinical and clinical investigations are
warranted to fully elucidate its therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [AM-2099: A Technical Guide for Drug Development
Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586077#am-2099-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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